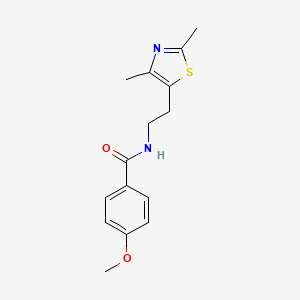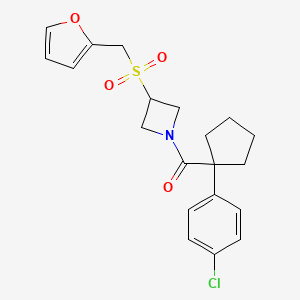
(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22ClNO4S and its molecular weight is 407.91. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Evaluation
A study by Ravula et al. (2016) details the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds structurally related to "(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone". These compounds exhibited significant anti-inflammatory and antibacterial activities. This study emphasizes the efficiency and environmental benefits of using microwave irradiation for chemical synthesis, showcasing the compound's potential in developing therapeutic agents (Ravula et al., 2016).
Phosphomolybdic Acid Catalysis
Research by Reddy et al. (2012) demonstrates the use of phosphomolybdic acid as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol derivatives. This catalytic process highlights an efficient method for producing cyclopentenone derivatives, offering insights into the versatility of furan-based compounds in chemical synthesis (Reddy et al., 2012).
Synthesis and Reactivity Studies
A publication by Pouzet et al. (1998) investigates the synthesis and reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, a compound with structural similarities to the target molecule. This research provides valuable information on the compound's reactivity towards sulfur- and oxygen-containing nucleophiles, offering a foundation for further functionalization and application of similar compounds (Pouzet et al., 1998).
Novel Synthesis Approaches
Jagannadham et al. (2019) describe the synthesis of substituted azetidinones derived from a dimer of Apremilast, highlighting a method that could be applicable to the synthesis of compounds like "(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone". This work underscores the importance of azetidinones in medicinal chemistry and their potential biological and pharmacological activities (Jagannadham et al., 2019).
Antimicrobial and Anticancer Agents
A study by Hafez et al. (2016) focuses on the synthesis and evaluation of novel pyrazole derivatives, including those with antimicrobial and anticancer properties. These findings suggest the broader applicability of structurally related compounds in treating various diseases and conditions, demonstrating the compound's relevance in developing new therapeutic agents (Hafez et al., 2016).
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(23)22-12-18(13-22)27(24,25)14-17-4-3-11-26-17/h3-8,11,18H,1-2,9-10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUKBPFJOUIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)
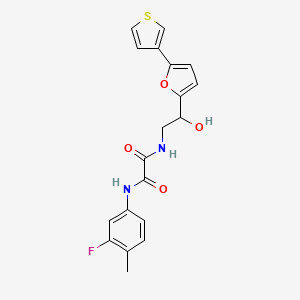
![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)
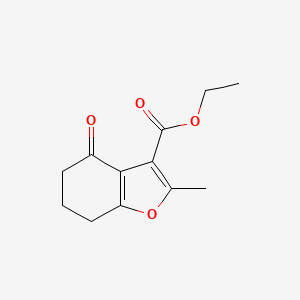
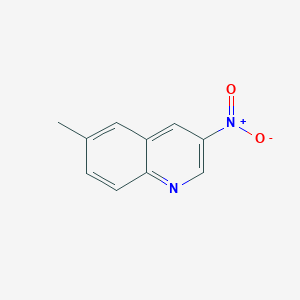
![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)
![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)
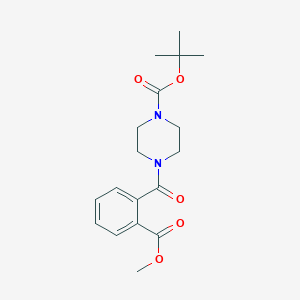
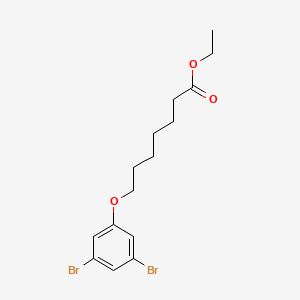

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
